N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide - 2097902-13-9

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide

Catalog Number: EVT-3083038
CAS Number: 2097902-13-9
Molecular Formula: C11H10Cl2N4O
Molecular Weight: 285.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the triazole ring can undergo alkylation reactions with suitable alkyl halides. []
  • Amide hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and amine. []
  • Electrophilic aromatic substitution: The benzamide ring can undergo electrophilic substitution reactions at the ortho and para positions relative to the amide group. []
Applications
  • Medicinal Chemistry: The presence of the 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry, along with the dichlorobenzamide group, known for its presence in various bioactive molecules, suggests its potential as a lead compound for drug discovery. [, , , ]
  • Agricultural Chemistry: The compound could be explored for potential applications in the development of new herbicides, fungicides, or insecticides. [, ]
  • Materials Science: The compound’s structure, with conjugated systems and potential for metal coordination, could be investigated for applications in organic electronics or luminescent materials. []

Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate []

Compound Description: This compound features a 1,2,3-triazole ring substituted at the 1-position with an acetate group linked through an ethyl spacer and at the 4-position with a 3-oxo-3,4-dihydro-2H-1,4-benzothiazine moiety. Crystallographically, this compound exhibits a screw boat conformation within its benzothiazine fragment, with pi-pi interactions contributing to its three-dimensional structure.Relevance: Both this compound and N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide share the core 1,2,3-triazole ring structure. The variations lie in the substituents and their positioning on the triazole ring. Understanding these structural nuances is crucial as they can significantly influence the compounds' respective biological activities and pharmacological profiles.

2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (Compound 7h) []

Compound Description: This compound belongs to a series of 6,7‐dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol-1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines investigated for their ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells. Compound 7h demonstrates significant potency in modulating P-gp activity, enhancing the efficacy of anti-cancer agents like doxorubicin, and inhibiting P-gp-mediated drug efflux.Relevance: The presence of the 1,2,3-triazole ring as a central scaffold in both Compound 7h and N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide highlights a potential shared chemical space for interacting with biological targets. While the overall structures differ, the inclusion of a substituted phenyl ring directly attached to the triazole core in both cases suggests possible similarities in their binding modes or pharmacological properties.

1-(5-{[(2R,3S)-2-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}oxy)-3-(4-phenyl)morpholin-4-yl]methyl}-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine (L-760735) []

Compound Description: L-760735 is a highly selective antagonist of the substance P receptor, also known as the neurokinin 1 (NK1) receptor. This compound demonstrates antidepressant-like effects in preclinical models, potentially by enhancing neuronal activity in the dorsal raphe nucleus (DRN) – the primary source of serotonin in the brain. Relevance: Both L-760735 and N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide share the 1,2,3-triazole ring system, albeit with different substitutions and spatial arrangements. While their pharmacological targets differ, the shared triazole motif suggests a possible commonality in their interactions with specific binding sites or their influence on broader pharmacological pathways.

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride (Compound 3) []

Compound Description: Compound 3 is a potent and orally active antagonist of the human NK1 receptor. Its high affinity for this receptor, coupled with its long duration of action and excellent water solubility, makes it a promising candidate for clinical development in addressing conditions like emesis and depression. Relevance: The shared presence of the 1,2,3-triazole ring in both Compound 3 and N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide points towards a potential common pharmacophore. Despite their different substituents and target profiles, the recurring triazole motif suggests its importance in interacting with specific biological targets.

2 butyl -9-methyl-8-(2H-1,2,3-triazol 2-yl)-9H-purin-6-xylamine (ST1535) []

Compound Description: ST1535 is an antagonist of the adenosine A2A receptor, a G protein-coupled receptor involved in various physiological processes. Research suggests that ST1535 might preferentially bind to a specific subtype of the A2A receptor, termed "atypical," potentially impacting its therapeutic applications. Relevance: The shared triazole moiety between ST1535 and N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide, although in different positions within their structures, hints at potential similarities in their molecular recognition by biological targets. Even though their overall structures and intended targets differ, the presence of the triazole ring points towards possible overlapping pharmacophoric features.

N-((1-(2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4 dihydropyrimidine -1 (2H) - yl) tetrahydrofuran-3-yl) -1H-1,2,3- triazol-4-yl) methyl) -6- (4b, 8,8- trimethyl - 4b, 5,6,7,8,8a, 9,10- hexahydro-dibenzo [a, c] phenazine-2-oxo-yl) hexanamide []

Compound Description: This zidovudine quinoline conjugate demonstrates selective cytotoxicity towards liver cancer cells, particularly those infected with the hepatitis B virus. Preclinical studies highlight its potential as an anti-hepatoma agent with minimal toxicity to healthy liver cells.Relevance: This compound and N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide share the presence of a 1,2,3-triazole ring within their structures. Although their overall complexity and specific targets differ significantly, this shared structural feature might indicate a common element in their interaction with biological systems. Understanding how the triazole ring contributes to their respective activities could provide insights into developing more targeted therapies.

N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide []

Compound Description: This compound represents a novel class of dual orexin receptor antagonists. It exhibits promising in vitro and in vivo profiles, suggesting its potential as a therapeutic agent.
Relevance: This compound and N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide belong to the same class of compounds containing the 2-(2H-1,2,3-triazol-2-yl)-benzamide substructure. Structural similarities and differences within this class can be crucial for understanding their binding affinities, selectivities, and ultimately, their therapeutic potential.

Properties

CAS Number

2097902-13-9

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide

IUPAC Name

3,4-dichloro-N-[2-(triazol-2-yl)ethyl]benzamide

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13

InChI

InChI=1S/C11H10Cl2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18)

InChI Key

UJOVATJYZKAURJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.